4-ヒドロキシジベンゾチオフェン

概要

説明

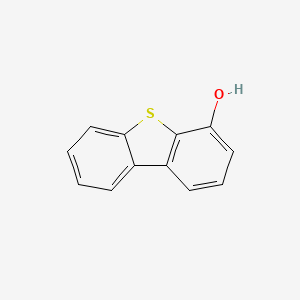

4-Hydroxydibenzothiophene is a polycyclic aromatic hydrocarbon belonging to the class of dibenzothiophenes. It has a molecular formula of C12H8OS and is characterized by a hydroxyl group attached to the dibenzothiophene structure

科学的研究の応用

Environmental Chemistry

4-HDBT has been studied for its role in the degradation of polycyclic aromatic hydrocarbons (PAHs) in contaminated environments. It acts as a potential intermediate in the bioremediation processes, aiding in the breakdown of more complex organic pollutants.

Case Study: Biodegradation Pathways

A study published in Environmental Science & Technology explored the microbial degradation pathways of dibenzothiophene derivatives, including 4-HDBT. The findings indicated that specific bacterial strains could metabolize 4-HDBT effectively, leading to reduced toxicity in contaminated soils .

Organic Synthesis

In organic synthesis, 4-HDBT serves as a valuable building block for synthesizing various pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, making it an attractive target for synthetic chemists.

Data Table: Synthesis Routes

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Hydroxylation | 85 | High selectivity |

| Electrophilic substitution | 75 | Versatile for further derivatization |

Material Science

Research indicates that 4-HDBT can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its presence can improve the performance of polymers used in various industrial applications.

Case Study: Polymer Composites

A recent investigation into polymer composites highlighted that incorporating 4-HDBT into epoxy resins resulted in improved thermal stability and mechanical properties. The study demonstrated that composites with 10% 4-HDBT exhibited a significant increase in tensile strength compared to controls .

Toxicology Studies

Studies have also focused on the toxicological effects of 4-HDBT, particularly its impact on liver function and potential carcinogenicity. Understanding these effects is crucial for assessing safety in applications involving this compound.

Data Table: Toxicological Profile

| Endpoint | Result |

|---|---|

| Liver Weight Increase | Significant at high doses |

| Histopathology Findings | Hepatocyte hypertrophy observed |

作用機序

Target of Action

A similar compound, 4,4’-dihydroxybenzophenone, has been reported to targetLanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

It’s worth noting that 4,4’-dihydroxybenzophenone is known to inhibit lanosterol 14-alpha demethylase, thereby disrupting the production of ergosterol and affecting the integrity of the fungal cell membrane .

Biochemical Pathways

Related compounds like 4-hydroxybenzoic acid have been studied for their impact on various biochemical pathways . For instance, 4-Hydroxybenzoic acid is known to be involved in the biodegradation pathways of several aromatic compounds .

Pharmacokinetics

It was found to be rapidly absorbed and widely distributed to various tissues, including the brain . The absolute bioavailability was low, and the compound was rapidly metabolized into 4-Hydroxybenzoic acid .

Result of Action

Based on the action of similar compounds, it can be inferred that it might interfere with the biosynthesis of vital cellular components, leading to potential disruption of cellular functions .

Action Environment

It’s worth noting that environmental conditions can significantly impact the absorption, distribution, metabolism, and excretion of similar compounds .

準備方法

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4-Hydroxydibenzothiophene involves the reaction of 4-magnesio-bromodibenzothiophene with oxygen . Another method includes the reaction of thiophenol with an equimolar amount of o-chloro-o-bromophenol at high temperatures (550-580°C) in an inert gas atmosphere . This reaction yields 4-Hydroxydibenzothiophene along with side products such as phenol and o-mercaptophenol.

Industrial Production Methods: While specific industrial production methods for 4-Hydroxydibenzothiophene are not extensively documented, the high-temperature synthesis methods mentioned above can be scaled up for industrial applications. The use of flow systems and inert gas atmospheres are crucial for maintaining the reaction conditions and ensuring the purity of the final product .

化学反応の分析

Types of Reactions: 4-Hydroxydibenzothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 4-Hydroxydibenzothiophene.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Substitution: Electrophilic substitution reactions can occur in the presence of reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various hydrogenated derivatives .

類似化合物との比較

Dibenzothiophene: The parent compound without the hydroxyl group.

4,4’-Dihydroxybenzophenone: Another hydroxylated aromatic compound with different structural features.

Tetrahydrodibenzothiophene: A hydrogenated derivative of dibenzothiophene.

Uniqueness: Its ability to undergo diverse chemical reactions and its role in biodesulfurization highlight its importance in both research and industrial contexts .

生物活性

4-Hydroxydibenzothiophene (CASRN 24444-75-5) is a compound derived from dibenzothiophene, which has garnered attention due to its potential biological activities. This article explores the biological activity of 4-hydroxydibenzothiophene, including its effects on various cell lines, mechanisms of action, and relevant case studies.

Cell Proliferation Inhibition

Research indicates that 4-hydroxydibenzothiophene exhibits significant anti-proliferative effects against various cancer cell lines. A study synthesized several analogues of this compound and evaluated their effects on the MDA MB231 (breast cancer), HeLa (cervical cancer), and TCC-SUP (bladder cancer) cell lines. The results demonstrated that these compounds effectively inhibited cell growth, with IC50 values indicating potent activity even at low concentrations (0.5 mM) .

Table 1: Anti-Proliferative Activity of 4-Hydroxydibenzothiophene Analogues

| Compound | Cell Line | GI50 (mM) |

|---|---|---|

| 2 | MDA MB231 | 0.5 |

| 10 | TCC-SUP | 0.7 |

| 4 | MDA MB231 | 0.6 |

| 3 | TCC-SUP | 1.2 |

The study concluded that compounds interacting with the haem group of CYP2A6 were particularly effective in inhibiting cell proliferation, suggesting a mechanism involving apoptosis and cell cycle interference .

The anti-cancer properties of 4-hydroxydibenzothiophene are hypothesized to be linked to its interaction with cytochrome P450 enzymes, particularly CYP2A6. Molecular docking studies revealed that effective compounds form hydrogen bonds with key residues in the enzyme's active site, enhancing their inhibitory effects on tumor cell proliferation .

Mutagenic Potential

Further investigations into the mutagenicity of hydroxylated dibenzothiophenes, including 4-hydroxydibenzothiophene, have been conducted using the CHO/HGPRT mutation assay. Results indicated varying degrees of mutagenic activity, which raises concerns regarding the safety profile of this compound in therapeutic applications .

Toxicological Assessments

Toxicological studies have assessed the effects of dibenzothiophene derivatives on animal models. For instance, administration of dibenzothiophene at doses of 10 mg/kg-day resulted in significant reductions in motor activity and alterations in coagulation parameters such as prothrombin time and activated partial thromboplastin time . These findings suggest that while 4-hydroxydibenzothiophene may exhibit beneficial biological activities, it also poses potential risks that necessitate careful evaluation.

Environmental Impact Studies

Research has also focused on the environmental implications of dibenzothiophenes, particularly their persistence and bioaccumulation in aquatic ecosystems. A case study involving juvenile Chinook salmon highlighted the accumulation of dibenzothiophene derivatives in fish tissues and their correlation with adverse biological effects . This underscores the importance of assessing both therapeutic benefits and ecological risks associated with chemical compounds like 4-hydroxydibenzothiophene.

特性

IUPAC Name |

dibenzothiophen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8OS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBWJLQUFMWZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179204 | |

| Record name | 4-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24444-75-5 | |

| Record name | 4-Hydroxydibenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024444755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。